
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has been studied extensively in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including as a drug target for cancer treatment. In
Mecanismo De Acción
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in regulating the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting CAIX, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells. However, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is its potential as a drug target for cancer treatment. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other cancer treatments. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could also be studied for its anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide could be modified to improve its potency and selectivity for CAIX, which could lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction yields 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide as a yellow solid with a melting point of 180-182°C. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has been studied for its potential as a drug target for cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-8-13(6-7-14(10)21-2)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYKGPFSFKIPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

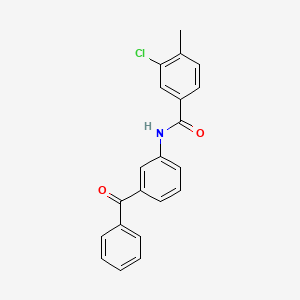
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)


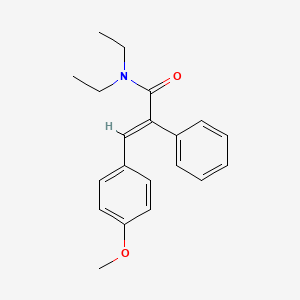
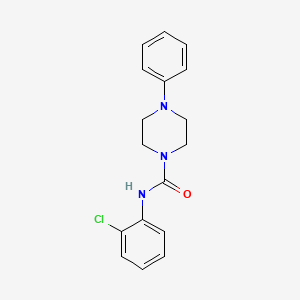
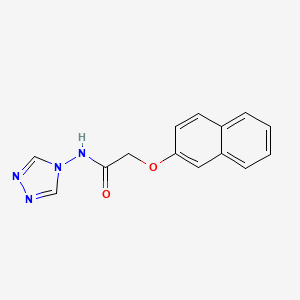
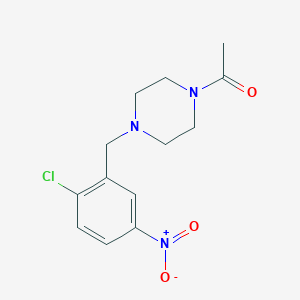




![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)
